4-(4-Propylphenyl)butanoyl chloride
Overview
Description
4-(4-Propylphenyl)butanoyl chloride is an organic compound with the molecular formula C13H17ClO. It is a derivative of butanoyl chloride, where the butanoyl group is substituted with a 4-propylphenyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Propylphenyl)butanoyl chloride typically involves the acylation of 4-propylphenylbutanoic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
[ \text{4-Propylphenylbutanoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as aluminum chloride can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
4-(4-Propylphenyl)butanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-propylphenylbutanoic acid and hydrogen chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Aqueous conditions with a base or acid catalyst.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
4-(4-Propylphenyl)butanoyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Material Science: In the preparation of polymers and advanced materials.
Biological Studies: As a reagent in the modification of biomolecules for studying enzyme mechanisms and protein interactions
Mechanism of Action
The mechanism of action of 4-(4-Propylphenyl)butanoyl chloride involves the reactivity of the acyl chloride group. The compound acts as an electrophile, reacting with nucleophiles to form various derivatives. The molecular targets include nucleophilic sites on proteins, nucleic acids, and other biomolecules. The pathways involved typically include nucleophilic addition-elimination mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylphenyl)butanoyl chloride
- 4-(4-Ethylphenyl)butanoyl chloride
- 4-(4-Isopropylphenyl)butanoyl chloride
Uniqueness
4-(4-Propylphenyl)butanoyl chloride is unique due to the presence of the propyl group, which can influence the compound’s reactivity and physical properties. Compared to its methyl and ethyl analogs, the propyl group provides a different steric and electronic environment, affecting the compound’s behavior in chemical reactions and its applications in research and industry .
Properties
IUPAC Name |
4-(4-propylphenyl)butanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-2-4-11-7-9-12(10-8-11)5-3-6-13(14)15/h7-10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHCUGMDXMJJLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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